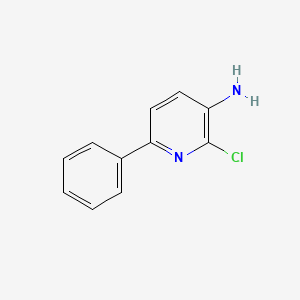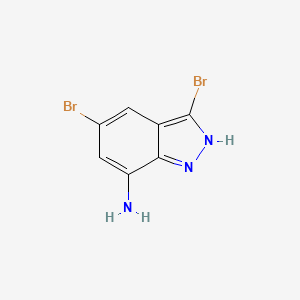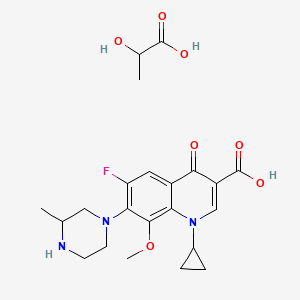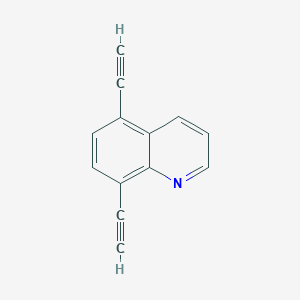
5,8-Diethynylquinoline
描述
5,8-Diethynylquinoline: is an organic compound with the molecular formula C13H7N. It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is notable for its ethynyl groups attached at the 5 and 8 positions of the quinoline ring, which impart unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Diethynylquinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes halogenation to introduce iodine atoms at the 5 and 8 positions, forming 5,8-diiodoquinoline.
Sonogashira Coupling Reaction: The 5,8-diiodoquinoline is then subjected to a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction is a widely used method in organic synthesis for producing ethynyl-substituted aromatic compounds. This method is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions: 5,8-Diethynylquinoline undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The quinoline ring can be reduced to form hydrogenated derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide or organolithium compounds.
Major Products:
Oxidation: Formation of quinoline-5,8-dione.
Reduction: Formation of 5,8-dihydroquinoline.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry: 5,8-Diethynylquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The ethynyl groups enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
作用机制
The mechanism of action of 5,8-Diethynylquinoline involves its interaction with specific molecular targets. The ethynyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent.
相似化合物的比较
5,8-Diiodoquinoline: The precursor in the synthesis of 5,8-Diethynylquinoline.
5,8-Dihydroquinoline: A reduced form of quinoline with hydrogen atoms at the 5 and 8 positions.
5,8-Dimethylquinoline: A derivative with methyl groups at the 5 and 8 positions.
Uniqueness: this compound is unique due to the presence of ethynyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis .
属性
IUPAC Name |
5,8-diethynylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N/c1-3-10-7-8-11(4-2)13-12(10)6-5-9-14-13/h1-2,5-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPZKTQLICUQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=NC2=C(C=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


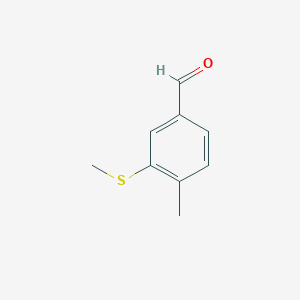
![[(4-Chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B3259248.png)
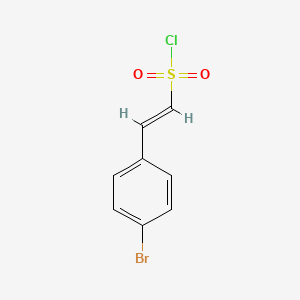

![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)
![N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide](/img/structure/B3259269.png)
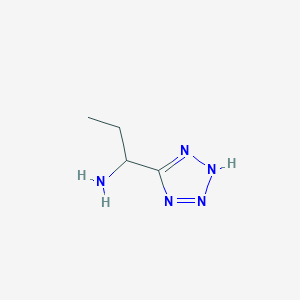
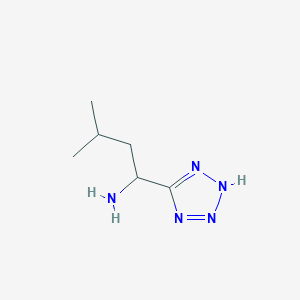
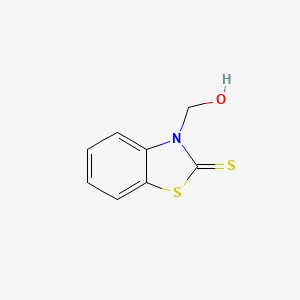
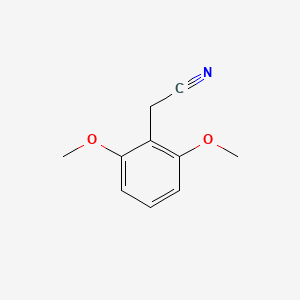
![2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3259312.png)
